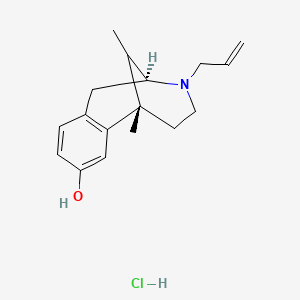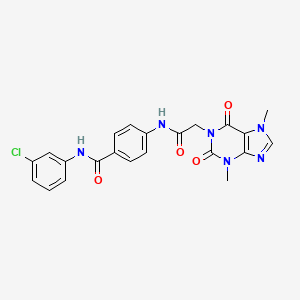
(2R,3S)-PD-1/PD-L1-IN-38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-PD-1/PD-L1-IN-38 is a chiral compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor in the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) pathway, which plays a crucial role in the immune system’s ability to fight cancer. By inhibiting this pathway, this compound can potentially enhance the immune response against cancer cells, making it a promising candidate for cancer immunotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-PD-1/PD-L1-IN-38 involves several steps, starting from commercially available starting materials. One common synthetic route includes the cyclization of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane under the action of an alkali water solution in a nonpolar solvent . This method is advantageous due to its short synthetic route, simple process, and low production cost. The final product is obtained with a high purity of over 99.5%.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization and chromatographic techniques to ensure high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-PD-1/PD-L1-IN-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
(2R,3S)-PD-1/PD-L1-IN-38 has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in modulating immune responses.
Medicine: Investigated as a potential cancer immunotherapy agent.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications
Mecanismo De Acción
The mechanism of action of (2R,3S)-PD-1/PD-L1-IN-38 involves its binding to the PD-1 or PD-L1 proteins, thereby blocking the interaction between these proteins and their ligands. This inhibition prevents the downregulation of the immune response, allowing T-cells to effectively target and destroy cancer cells. The molecular targets include the PD-1 receptor on T-cells and the PD-L1 ligand on cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-PD-1/PD-L1-IN-38: Another stereoisomer with similar inhibitory properties.
(2S,3S)-PD-1/PD-L1-IN-38: A diastereomer with different biological activity.
(2S,3R)-PD-1/PD-L1-IN-38: Another diastereomer with distinct chemical properties
Uniqueness
(2R,3S)-PD-1/PD-L1-IN-38 is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its stereoisomers and diastereomers. This compound’s ability to selectively inhibit the PD-1/PD-L1 pathway makes it a valuable candidate for cancer immunotherapy, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C29H28O4 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
[(2R,3S)-9,10-dimethyl-2-phenyl-5-propan-2-yl-2,3-dihydronaphtho[2,1-h][1,4]benzodioxin-3-yl] acetate |
InChI |
InChI=1S/C29H28O4/c1-16(2)24-15-21-12-14-22-18(4)17(3)11-13-23(22)25(21)28-27(24)33-29(31-19(5)30)26(32-28)20-9-7-6-8-10-20/h6-16,26,29H,1-5H3/t26-,29-/m1/s1 |
Clave InChI |
XMHMVSQQAMERJL-GGXMVOPNSA-N |
SMILES isomérico |
CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)O[C@H]([C@H](O4)C5=CC=CC=C5)OC(=O)C)C |
SMILES canónico |
CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)OC(C(O4)C5=CC=CC=C5)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)






![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)



